

Unveiling Pterocarpadiol D: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pterocarpadiol D

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the spectroscopic data for **Pterocarpadiol D**, a rare 6a,11b-dihydroxypterocarpan. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for its isolation and characterization. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and analytical sciences.

Core Spectroscopic Data of Pterocarpadiol D

Pterocarpadiol D was isolated from the twigs and leaves of *Derris robusta*. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional NMR techniques.^[1]

Mass Spectrometry Data

High-resolution mass spectrometry established the molecular formula of **Pterocarpadiol D** as $C_{16}H_{16}O_6$.^[1] The positive-ion HRESIMS spectrum showed a sodium adduct ion $[M+Na]^+$ at an m/z of 327.0819 (calculated for $C_{16}H_{16}O_6Na$, 327.0839).^[1]

Parameter	Value
Molecular Formula	C ₁₆ H ₁₆ O ₆
Ionization Mode	HRESIMS (pos.)
Measured m/z [M+Na] ⁺	327.0819
Calculated m/z [M+Na] ⁺	327.0839

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra for **Pterocarpadiol D** were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopic Data (CD₃OD)[[1](#)]

Position	δ (ppm)	Multiplicity	J (Hz)
1β	2.68	td	13.9, 4.0
1α	2.03	ddd	13.9, 4.5, 2.5
2α	2.68	td	13.9, 4.0
4	5.22	s	
6α	4.49	d	10.0
6β	4.28	d	10.0
7	7.25	d	8.5
8	6.55	dd	8.5, 2.4
10	6.29	d	2.4
11a	4.44	s	
9-OCH ₃	3.74	s	

¹³C NMR Spectroscopic Data (CD₃OD)[[1](#)]

Position	δ (ppm)	Type
1	31.2	CH ₂
2	40.5	CH ₂
3	118.0	C
4	95.0	CH
4a	158.0	C
6	70.0	CH ₂
6a	78.1	C
6b	114.5	C
7	130.5	CH
8	107.5	CH
9	164.1	C
10	102.5	CH
10a	160.0	C
11a	91.5	CH
11b	78.1	C
9-OCH ₃	56.0	CH ₃

Experimental Protocols

The isolation and elucidation of **Pterocarpadiol D** involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

Extraction and Isolation

The air-dried and powdered twigs and leaves of *Derris robusta* were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure

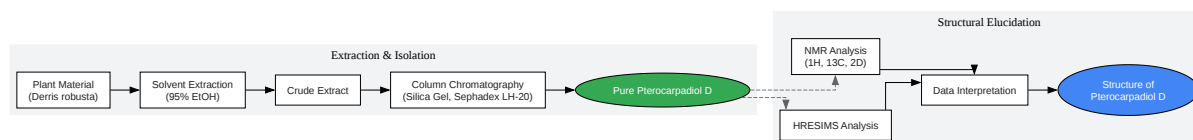
to yield a crude residue. This crude extract was then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford the pure compound.[1]

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a Bruker spectrometer. The chemical shifts were referenced to the residual solvent signals of CD_3OD .
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a mass spectrometer in positive ion mode.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol D**.



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Caption: Workflow for the isolation and structural elucidation of **Pterocarpadiol D**.

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References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpanes from *Derris robusta* - PMC [pmc.ncbi.nlm.nih.gov]
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